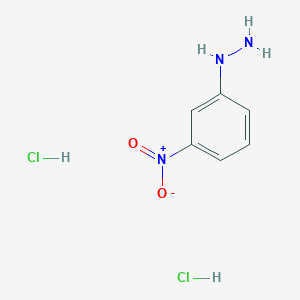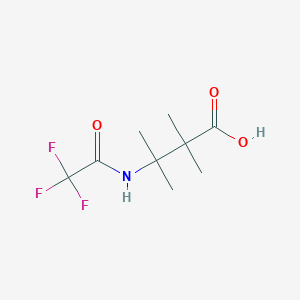
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid is a synthetic organic compound with the molecular formula C9H14F3NO3 It is characterized by the presence of trifluoroacetamido and trimethyl groups attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3-trimethylbutanoic acid and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the compound, making it suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the trifluoroacetamido group may be oxidized to form different derivatives.
Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of the compound.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction may produce amine derivatives.
科学研究应用
2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 2,2,3-Trimethyl-3-(2,2,2-trifluoroacetamido)pentanoic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the length and branching of their carbon chains.
- Chemical Properties: The presence of different functional groups and chain lengths can affect their reactivity and applications.
- Applications: Each compound may have unique applications based on its specific chemical properties and interactions.
属性
分子式 |
C9H14F3NO3 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC 名称 |
2,2,3-trimethyl-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-7(2,6(15)16)8(3,4)13-5(14)9(10,11)12/h1-4H3,(H,13,14)(H,15,16) |
InChI 键 |
IBKYGQZZZKLPFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


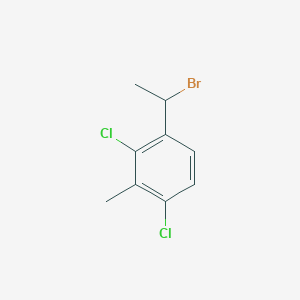
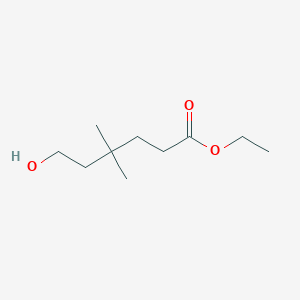
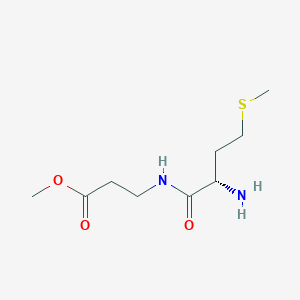
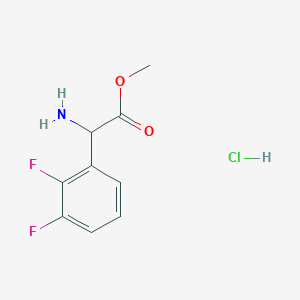
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
